Pleurain-E1 antimicrobial peptide

Antimicrobial peptide Staphylococcus aureus Minimum inhibitory concentration

Pleurain-E1 is a 26-amino acid antimicrobial peptide (AMP) belonging to the pleurain subfamily of the frog skin active peptide (FSAP) family, originally isolated from skin secretions of the Yunnan pond frog (Rana pleuraden). Its primary sequence is AKAWGIPPHVIPQIVPVRIRPLCGNV, with a molecular mass of 2831.46 Da, a net charge of +4, and a hydrophobicity index of 0.458.

Molecular Formula
Molecular Weight
Cat. No. B1576815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurain-E1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurain-E1 Antimicrobial Peptide: Baseline Characterization for Scientific Procurement and Research Selection


Pleurain-E1 is a 26-amino acid antimicrobial peptide (AMP) belonging to the pleurain subfamily of the frog skin active peptide (FSAP) family, originally isolated from skin secretions of the Yunnan pond frog (Rana pleuraden) [1]. Its primary sequence is AKAWGIPPHVIPQIVPVRIRPLCGNV, with a molecular mass of 2831.46 Da, a net charge of +4, and a hydrophobicity index of 0.458 [1]. Unlike many pleurain family members that form disulfide-bridged structures (e.g., pleurain-A subfamily), Pleurain-E1 lacks cysteine disulfide bonds and adopts a distinct primary structure, classifying it within a separate pleurain subgroup alongside pleurain-D, -G, -J, -K, -M, -N, and -P families [2][3]. Pleurain-E1 is documented to possess dual antimicrobial (AM) and antioxidant (AO) functionality, a multifunctional property not uniformly shared across all pleurain subfamilies [3].

Why Pleurain-E1 Cannot Be Substituted by Other Pleurain Family AMPs: Structural and Functional Divergence


Members of the pleurain peptide family exhibit substantial divergence in primary sequence, net charge, hydrophobicity, and biological activity profiles despite sharing a common preproregion [1]. Pleurain-E1 possesses a distinct sequence (AKAWGIPPHVIPQIVPVRIRPLCGNV) with a net charge of +4 and hydrophobicity of 0.458, parameters that differ markedly from close analogs such as Pleurain-D4 (net charge +2) or Pleurain-G1 (net charge +2, hydrophobicity -0.048) [2][3]. These physicochemical differences translate into quantifiable variations in antimicrobial potency, target organism selectivity, and the presence or absence of auxiliary functions such as antioxidant and anti-inflammatory activities [1][4]. Consequently, generic interchange among pleurain family peptides is scientifically unsound; each member must be evaluated on its own quantitative performance profile.

Pleurain-E1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Superior Anti-Staphylococcus aureus Potency: Pleurain-E1 Achieves the Lowest MIC Among Characterized Pleurain Family Members

Pleurain-E1 exhibits an MIC of 6.3 µg/ml against S. aureus, which is the lowest reported value among all pleurain family members with publicly available MIC data [1]. By comparison, Pleurain-A1 has an MIC of 15 µg/ml (2.4-fold higher), Pleurain-D4 is 12.5 µg/ml (2.0-fold higher), Pleurain-G1 is 50 µg/ml (7.9-fold higher), and Pleurain-N1 is 12.5 µg/ml (2.0-fold higher) against the same target organism [2][3][4][5]. This represents a potency advantage of 2.0- to 7.9-fold over the most relevant in-class comparators.

Antimicrobial peptide Staphylococcus aureus Minimum inhibitory concentration

Superior Anti-Escherichia coli Potency: Pleurain-E1 Demonstrates the Lowest Gram-Negative MIC in the Pleurain Family

Against the Gram-negative bacterium E. coli, Pleurain-E1 achieves an MIC of 25 µg/ml [1]. This compares favorably to Pleurain-A1 at 30 µg/ml (1.2-fold higher), Pleurain-D4 at 50 µg/ml (2.0-fold higher), Pleurain-G1 at 50 µg/ml (2.0-fold higher), and Pleurain-N1 at 50 µg/ml (2.0-fold higher) [2][3][4][5]. Notably, the QUB-1460 peptide, also derived from R. pleuraden and classified within the pleurain family, shows substantially weaker anti-E. coli activity with an MIC of 128 µM [6].

Antimicrobial peptide Escherichia coli Gram-negative bacteria

Documented Multifunctionality: Pleurain-E1 Combines Antimicrobial and Antioxidant Activities, a Dual Profile Absent in Several Pleurain Subfamilies

Pleurain-E1 is explicitly annotated as possessing both antimicrobial (AM) and antioxidant (AO) functions in the original peptidomics characterization study [1]. This dual functionality is not universal within the pleurain family: certain subfamily members such as Pleurain-B1 through B5, and Pleurain-C1 through C2, are annotated solely with antimicrobial activity (AM), lacking documented antioxidant function [1]. Even within the multifunctional pleurain subgroups, the degree of antioxidant potency varies considerably; the original study reports that among the pleurain family, pleurain-E, pleurain-N1, and pleurain-R1 exert the strongest free radical scavenging ability [2].

Multifunctional peptide Antioxidant activity Amphibian host defense peptide

Anti-Inflammatory Activity: Pleurain-E1 Inhibits IL-2 and MCP-1 Secretion in LPS-Stimulated Macrophages

At a concentration of 2 µg/ml, Pleurain-E1 inhibits lipopolysaccharide (LPS)-induced secretion of interleukin-2 (IL-2) and monocyte chemoattractant protein-1 (MCP-1) in vitro [1]. The original study directly compared multiple pleurain family members in the same experiment, providing internal comparison data. While specific numerical inhibition percentages for Pleurain-E1 are not individually tabulated in the accessible abstract, the study establishes that Pleurain-E1 belongs to the subset of pleurain peptides with measurable anti-inflammatory activity [1]. This property is not documented for all pleurain family members and represents an additional functional dimension beyond antimicrobial and antioxidant activities.

Anti-inflammatory peptide IL-2 inhibition MCP-1 inhibition

Distinct Physicochemical Profile: Higher Net Charge Distinguishes Pleurain-E1 from Pleurain-D4 and Pleurain-G1

Pleurain-E1 carries a net charge of +4 at physiological pH, compared to +2 for both Pleurain-D4 and Pleurain-G1, and +2 for Pleurain-N1 [1][2][3][4]. Its hydrophobicity index (0.458) is substantially higher than Pleurain-G1 (-0.048) and Pleurain-N1 (0.247) [1][2][3][4]. Higher cationic charge is generally correlated with enhanced electrostatic interaction with negatively charged bacterial membranes, while moderate hydrophobicity facilitates membrane insertion without excessive mammalian cell toxicity [5]. The combination of high net charge (+4) and moderate hydrophobicity (0.458) positions Pleurain-E1 in a physicochemical space distinct from its closest in-class analogs.

Cationic antimicrobial peptide Net charge Structure-activity relationship

Broad-Spectrum Antifungal Activity: Pleurain-E1 Matches the Best-in-Class Pleurain Antifungal MIC Against Candida albicans

Against the pathogenic yeast Candida albicans, Pleurain-E1 exhibits an MIC of 25 µg/ml [1]. This is comparable to Pleurain-D4 at 25 µg/ml and superior to Pleurain-A1 at 30 µg/ml [2][3]. Pleurain-G1 shows a lower MIC of 12.5 µg/ml against C. albicans, representing the only pleurain family member with superior antifungal potency to Pleurain-E1 for this target; however, Pleurain-G1's anti-S. aureus MIC is 7.9-fold weaker [4]. Pleurain-N1 also achieves 12.5 µg/ml against C. albicans but lacks Pleurain-E1's broad Gram-negative potency advantage [5]. This balanced antimicrobial spectrum positions Pleurain-E1 as the pleurain family member with the most evenly distributed potency across Gram-positive, Gram-negative, and fungal targets.

Antifungal peptide Candida albicans Broad-spectrum antimicrobial

Pleurain-E1 Procurement-Relevant Application Scenarios Based on Validated Differential Evidence


Gram-Positive Antibacterial Discovery: Primary Hit Identification Against Staphylococcus aureus

Research programs screening for anti-S. aureus lead compounds should prioritize Pleurain-E1 as the highest-potency pleurain family member, with an MIC of 6.3 µg/ml representing a 2.0- to 7.9-fold advantage over Pleurain-A1, -D4, -G1, and -N1 [1]. This potency advantage translates to lower peptide consumption per screening well, enabling more assays per milligram of purchased peptide. The validated activity against S. aureus, a clinically relevant Gram-positive pathogen, makes Pleurain-E1 suitable for minimum inhibitory concentration determination, time-kill kinetic studies, and mechanism-of-action investigations targeting Gram-positive membrane disruption.

Multifunctional Host Defense Peptide Research: Combined Antimicrobial and Antioxidant Assays

For laboratories investigating host defense peptides with dual antimicrobial and antioxidant properties, Pleurain-E1 is a validated positive control with confirmed AM + AO functional annotation in the primary literature [1]. Unlike Pleurain-B and Pleurain-C subfamily members that lack documented antioxidant function, Pleurain-E1 enables concurrent assessment of both activities in a single peptide system, reducing the number of peptide species required in multi-endpoint experimental designs. Recommended validation assays include DPPH/ABTS radical scavenging for antioxidant activity alongside standard broth microdilution for antimicrobial potency [2].

Anti-Inflammatory Peptide Screening: LPS-Stimulated Cytokine Inhibition Models

Pleurain-E1 has been demonstrated to inhibit LPS-induced IL-2 and MCP-1 secretion at 2 µg/ml in a published experimental panel alongside multiple pleurain family members [1]. This makes it a reference compound for immunomodulatory peptide screening programs, particularly those evaluating amphibian-derived peptides for anti-inflammatory applications. Researchers can use Pleurain-E1 as a benchmark comparator when profiling novel peptide candidates in macrophage/monocyte cytokine release assays.

Structure-Activity Relationship Studies: High Net Charge Cationic Peptide Template

With a net charge of +4 and hydrophobicity of 0.458, Pleurain-E1 occupies a distinct physicochemical space compared to Pleurain-D4 (+2), Pleurain-G1 (+2, -0.048), and Pleurain-N1 (+2, 0.247) [1]. This makes it an informative template for structure-activity relationship (SAR) studies investigating the contribution of cationic charge density to antimicrobial potency and selectivity. Alanine scanning, residue substitution, and truncation studies using Pleurain-E1 as the parent sequence can systematically probe how +4 net charge contributes to its observed potency advantage over +2 charged pleurain analogs.

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